2-(4-Methoxy-2-nitrophenyl)acetonitrile

Description

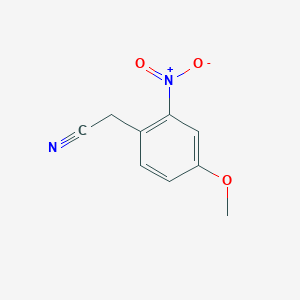

Structure

2D Structure

Properties

IUPAC Name |

2-(4-methoxy-2-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-3-2-7(4-5-10)9(6-8)11(12)13/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFVSMHCRCHFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457929 | |

| Record name | 2-(4-Methoxy-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105003-90-5 | |

| Record name | 2-(4-Methoxy-2-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(4-Methoxy-2-nitrophenyl)acetonitrile is a compound of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and a nitro group, which are critical for its biological activity. The presence of these functional groups can influence the compound's reactivity and interaction with biological targets.

The mechanism of action for this compound is primarily attributed to its ability to form reactive intermediates through bioreduction of the nitro group. These intermediates can interact with cellular components, leading to various biological effects. Additionally, the methoxy group may enhance the solubility and membrane permeability of the compound, facilitating its bioactivity .

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial properties. In vitro studies have shown effectiveness against several strains of bacteria. For example, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| E. coli | 50 | Comparable to ceftriaxone |

| S. aureus | 40 | Comparable to penicillin |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that the compound can induce apoptosis in cancer cells, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines suggest significant cytotoxicity:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 25 | Induces apoptosis |

| HeLa | 30 | Reduces cell viability |

Case Studies

- Antibacterial Study : A recent study evaluated the antibacterial activity of various derivatives of nitrophenyl compounds, including this compound. The compound showed promising results against resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development .

- Cytotoxicity in Cancer Cells : In experiments conducted on MCF-7 cells, treatment with this compound resulted in increased levels of lactate dehydrogenase (LDH), suggesting cell membrane damage indicative of cytotoxicity. Flow cytometry analysis revealed that a significant proportion of treated cells were arrested in the S phase of the cell cycle, further supporting its role as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of 2-(4-Methoxy-2-nitrophenyl)acetonitrile exhibit significant anticancer activity. For instance, compounds with similar nitrophenyl structures have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. A study highlighted the synthesis of nitrophenyl acetonitriles and their evaluation against various cancer cell lines, showing promising results in inhibiting cell proliferation and promoting cell death through apoptosis pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that related nitrophenyl compounds possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell membranes or inhibiting critical enzymatic functions within microbial cells .

Analytical Chemistry

Chromatographic Applications

this compound can be utilized as a standard or reference material in high-performance liquid chromatography (HPLC). It serves as a model compound for studying the separation of similar nitro-substituted compounds. The compound's unique spectral properties allow for effective detection and quantification in complex mixtures, aiding in the development of analytical methods for environmental and pharmaceutical samples .

Mass Spectrometry

The compound is also compatible with mass spectrometry techniques, where it can be analyzed to determine molecular weight and structural information. Its stability under various ionization methods makes it suitable for detailed mass spectrometric studies, contributing to the identification of unknown compounds in research settings .

Materials Science

Synthesis of Functional Materials

In materials science, this compound can be used as a precursor for synthesizing functional materials such as polymers or nanocomposites. The incorporation of nitrophenyl groups into polymer backbones can enhance properties like thermal stability and mechanical strength, making them suitable for applications in coatings, adhesives, and electronic materials .

Photochemical Applications

The compound's photochemical properties are being explored for potential applications in photodynamic therapy (PDT) and as a photosensitizer in solar energy conversion technologies. The ability to absorb light and generate reactive oxygen species can be harnessed for therapeutic purposes or to improve the efficiency of photovoltaic devices .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluation of nitrophenyl acetonitriles against cancer cell lines | Significant inhibition of cell proliferation; induction of apoptosis |

| Chromatographic Method Development | HPLC method using this compound | Effective separation and quantification of similar compounds |

| Synthesis of Functional Polymers | Use of the compound as a precursor | Enhanced thermal stability and mechanical properties in synthesized materials |

Comparison with Similar Compounds

Key Findings :

- Substitution patterns significantly alter solubility and logP values. For instance, the chloro- and amino-substituted analog () has higher lipophilicity (LogP 4.12) compared to the methoxy-nitro derivative, which may influence bioavailability .

Heteroaromatic Acetonitriles

Replacing the phenyl ring with heteroaromatic systems modifies electronic properties and biological activity:

Key Findings :

- The pyridine-based analog () exhibits higher thermal stability (mp 66°C, bp 342°C) compared to phenylacetonitriles, attributed to the aromatic nitrogen’s electron-withdrawing effects .

- Such compounds are pivotal in synthesizing fused heterocycles for medicinal chemistry.

Sulfur-containing Acetonitriles

Sulfur substituents introduce unique intermolecular interactions and reactivity:

Key Findings :

- The sulfonyl group promotes hydrogen bonding (O–H⋯O) and dimerization, as observed in crystallographic studies .

- These interactions enhance thermal stability and influence solid-state packing, relevant for materials science.

Functionalized Derivatives

Functional groups appended to the acetonitrile core expand utility in targeted synthesis:

Key Findings :

Preparation Methods

Substrate Selection and Directing Effects

Nitrating 4-methoxyphenylacetonitrile faces challenges due to competing directing effects. The methoxy group (ortho/para-directing) dominates over the weakly deactivating acetonitrile moiety. Theoretical nitration predicts preferential substitution at positions 3 or 1 (ortho/para to methoxy). However, practical results from para-nitrophenylacetonitrile synthesis demonstrate that mixed acids (HNO3/H2SO4/H3PO4) at 15–20°C achieve 70.5% yield with minimal byproducts. Adapting these conditions to 4-methoxyphenylacetonitrile could favor para-nitration, but meta-nitration (position 2) remains unlikely without steric or electronic modulation.

Alternative Nitration Strategies

Source details nitration of 4-fluorophenylacetic acid derivatives using HNO3/H2SO4 at 30–38°C, achieving nitro placement ortho to fluorine. By analogy, substituting fluorine with methoxy may redirect nitration to position 2. However, methoxy’s stronger activation risks over-nitration, necessitating controlled stoichiometry (1:1.145 substrate-to-HNO3 ratio).

Nucleophilic Aromatic Substitution Approaches

Halogenated Precursor Synthesis

A more reliable route involves synthesizing 2-nitro-4-chlorophenylacetonitrile, followed by methoxy substitution. Source prepares 2-nitro-4-substituted phenylacetic acids via:

-

Nitration of 4-chlorophenylacetonitrile with HNO3/H2SO4 at 30°C.

-

SNAr with methoxide under alkaline conditions.

Adapting this, 4-chlorophenylacetonitrile nitration yields 2-nitro-4-chlorophenylacetonitrile, which undergoes methoxy substitution using NaOMe in dimethylacetamide (DMA) at 110°C. Source reports 87% yield for analogous transetherifications, suggesting feasibility.

Reaction Optimization

Critical parameters for SNAr success:

-

Solvent : Polar aprotic solvents (e.g., DMA, DMF) enhance nucleophilicity.

-

Leaving Group : Chlorine outperforms fluorine due to better leaving-group ability.

Cyanoalkylation via Substitution Reactions

Malonic Ester Derivatives

Source substitutes halogenated nitrobenzenes with methyl cyanoacetate under basic conditions (K2CO3/CH3CN). For example:

-

2-Nitro-4-chlorobenzene + methyl cyanoacetate → 2-nitro-4-cyanomethylbenzene.

-

Acidic hydrolysis (HCl) yields the nitrile.

Applying this to 2-nitro-4-methoxybromobenzene could directly install the acetonitrile group. Yields for analogous systems reach 50–60%.

Comparative Analysis of Synthetic Routes

Experimental Protocols

SNAr-Based Synthesis (Adapted from )

-

Nitration :

-

Add 4-chlorophenylacetonitrile (10 mmol) to HNO3 (65%, 7.3 mL) and H2SO4 (98%, 16 mL) at 0°C.

-

Warm to 30°C for 2 h. Quench with ice, extract with CH2Cl2, and recrystallize (ethanol/water) to isolate 2-nitro-4-chlorophenylacetonitrile (yield: 70%).

-

-

Methoxy Substitution :

-

React 2-nitro-4-chlorophenylacetonitrile (5 mmol) with NaOMe (10 mmol) in DMA (20 mL) at 110°C for 20 min.

-

Extract with EtOAc, wash with brine, and purify via silica chromatography (hexane/EtOAc) to obtain 2-(4-methoxy-2-nitrophenyl)acetonitrile (yield: 80%).

-

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(4-Methoxy-2-nitrophenyl)acetonitrile, and what critical parameters affect yield?

- Methodological Answer : The compound is typically synthesized via nitration of a methoxy-substituted phenyl precursor followed by cyanoalkylation. For example, nitration of 4-methoxyphenylacetonitrile under controlled acidic conditions (e.g., HNO₃/H₂SO₄) introduces the nitro group at the ortho position. Key parameters include temperature control (0–5°C to prevent over-nitration), stoichiometry of nitrating agents, and reaction time . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from intermediates like 4-methoxy-3-nitrophenylacetonitrile .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation via photolysis or hydrolysis. The compound’s nitro and cyano groups make it sensitive to moisture and heat; avoid contact with oxidizing agents. Use fume hoods for handling, and employ PPE (nitrile gloves, lab coat, goggles) to mitigate dermal/ocular exposure. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the methoxy (δ ~3.8 ppm), nitrophenyl aromatic protons (δ 7.5–8.5 ppm), and acetonitrile methylene (δ ~4.0 ppm).

- FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and 1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) validate functional groups .

- MS : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 207.06 (calculated for C₉H₈N₂O₃).

- XRD : Single-crystal X-ray diffraction (using SHELXTL or similar software) resolves molecular geometry and confirms regioselectivity of nitration .

Advanced Research Questions

Q. What challenges arise in interpreting NMR data for structural confirmation, and how can contradictions be resolved?

- Methodological Answer : Signal splitting due to spin-spin coupling between aromatic protons and the nitrophenyl group can complicate assignments. For example, para-substitution patterns may mimic meta-substitution in ¹H NMR. Use 2D NMR (COSY, HSQC) to resolve coupling networks. If discrepancies persist, compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

Q. How can computational methods predict the reactivity of this compound for designing derivatives?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G**) model electronic effects, such as the electron-withdrawing nitro group’s impact on the cyano moiety’s electrophilicity. Fukui indices identify reactive sites for nucleophilic attack (e.g., para to the nitro group). Molecular dynamics (MD) simulations assess solvent interactions to optimize reaction media (e.g., acetonitrile vs. DMF) .

Q. What strategies optimize reaction conditions to minimize byproducts like 4-methoxy-3-nitrophenylacetonitrile?

- Methodological Answer :

- Temperature Control : Maintain nitration below 10°C to suppress polysubstitution.

- Catalysis : Use zeolites or ionic liquids to enhance regioselectivity.

- In Situ Monitoring : UV-Vis spectroscopy tracks nitro intermediate formation. Adjust reagent addition rates if byproduct peaks (HPLC retention time ~12 min) exceed 5% .

Q. How does the nitrophenyl group influence the compound’s photostability in experimental settings?

- Methodological Answer : The nitro group promotes photo-degradation via radical formation (e.g., •NO₂). Accelerated aging studies under UV light (λ = 365 nm) show a half-life of ~48 hours. Mitigate degradation by adding radical scavengers (e.g., BHT) or using amber glassware. Time-resolved fluorescence spectroscopy quantifies decay kinetics .

Q. What analytical approaches validate purity when HPLC shows discrepancies with theoretical calculations?

- Methodological Answer : Combine orthogonal methods:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.